molecular formula C15H13N3O2S B5232230 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5232230
M. Wt: 299.3 g/mol
InChI Key: ZXPKUIKUNGWPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ETCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETCA is a triazole derivative that contains an aromatic ring and a carboxylic acid group, making it an attractive candidate for drug development. In

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell growth and proliferation.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in inflammation. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential therapeutic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties, making it an attractive candidate for drug development. However, one of the limitations of using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential area of research is the development of novel 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential therapeutic applications in various diseases. Finally, the development of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid-based drug delivery systems could potentially improve the efficacy and safety of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid-based therapies.
Conclusion
In conclusion, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of cancer, inflammation, and diabetes. Although there are limitations to using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments, its potential therapeutic properties make it an attractive candidate for drug development and further research.

Synthesis Methods

1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 4-ethylbenzaldehyde with thiophene-2-carboxylic acid, followed by the formation of a triazole ring through a click reaction. The final step involves the introduction of a carboxylic acid group through the use of a Grignard reagent.

Scientific Research Applications

1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

1-(4-ethylphenyl)-5-thiophen-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-10-5-7-11(8-6-10)18-14(12-4-3-9-21-12)13(15(19)20)16-17-18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKUIKUNGWPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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